N-cyclohexyl-4-methoxyaniline N-cyclohexyl-4-methoxyaniline
Brand Name: Vulcanchem
CAS No.: 780-02-9
VCID: VC3835216
InChI: InChI=1S/C13H19NO/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3
SMILES: COC1=CC=C(C=C1)NC2CCCCC2
Molecular Formula: C13H19NO
Molecular Weight: 205.3 g/mol

N-cyclohexyl-4-methoxyaniline

CAS No.: 780-02-9

Cat. No.: VC3835216

Molecular Formula: C13H19NO

Molecular Weight: 205.3 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-4-methoxyaniline - 780-02-9

Specification

CAS No. 780-02-9
Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
IUPAC Name N-cyclohexyl-4-methoxyaniline
Standard InChI InChI=1S/C13H19NO/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3
Standard InChI Key BCEHDRNCEWCNIW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC2CCCCC2
Canonical SMILES COC1=CC=C(C=C1)NC2CCCCC2

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Descriptors

The IUPAC name N-(cyclohexylmethyl)-4-methoxyaniline reflects its benzylamine derivative structure, where a cyclohexylmethyl group is attached to the nitrogen of 4-methoxyaniline . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₄H₂₁NOPubChem
Molecular Weight219.32 g/molPubChem
SMILESCOC1=CC=C(C=C1)NCC2CCCCC2PubChem
InChIKeyONIQPBNASZSLGS-UHFFFAOYSA-NPubChem

The methoxy group at the para position of the aniline ring enhances electron donation, while the bulky cyclohexyl moiety imposes steric constraints that influence reactivity .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits:

  • A singlet at δ 3.74 ppm for the methoxy protons .

  • Multiplet signals between δ 1.32–2.51 ppm corresponding to cyclohexyl CH₂ groups .

  • Aromatic protons resonating as doublets at δ 6.70–7.53 ppm .

These data align with computational predictions from PubChem’s spectral libraries .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A validated method involves reacting 4-methoxyaniline with cyclohexylmethyl bromide under inert conditions:

  • Reagents: 4-Methoxyaniline (2 mmol), cyclohexylmethyl bromide (3 mmol), K₂CO₃ (4 mmol), DMF (10 mL) .

  • Conditions: Nitrogen atmosphere, 100°C, 16 hours .

  • Workup: Precipitation with diethyl ether yields the product as a yellowish solid (92% purity) .

This protocol emphasizes the importance of anhydrous conditions to prevent hydrolysis of the amine intermediate .

Industrial Manufacturing Considerations

Hoffman Fine Chemicals specifies that industrial batches are stored at 20–22°C in sealed containers to prevent oxidation . Scalable processes employ continuous-flow reactors to optimize yield and minimize byproducts, though detailed parameters remain proprietary .

Physicochemical Properties

Thermal and Solubility Profiles

Experimental data from Hoffman Fine Chemicals indicate:

PropertyValueMethod
AppearanceDark oilVisual
Density~1.02 g/cm³Estimated
Solubility in DMSOHighEmpirical

The compound’s lipophilicity (logP ≈ 3.1) suggests moderate permeability in biological membranes, though this remains unvalidated in published ADMET studies .

Applications in Organic Synthesis

Intermediate in Heterocycle Formation

N-Cyclohexyl-4-methoxyaniline serves as a precursor in synthesizing isoindolinones, a class of bioactive molecules. A 2015 Organic Letters study demonstrated its use in a palladium-catalyzed cyclization to form N-aryl-isoindolinones with >90% efficiency . The cyclohexyl group enhances steric stabilization of transition states during ring closure .

Ligand Design in Coordination Chemistry

The compound’s tertiary amine functionality enables coordination to metal centers. In a 2021 Inorganic Chemistry report, analogous structures formed stable complexes with Cu(II), exhibiting catalytic activity in C–N coupling reactions .

Comparative Analysis with Structural Analogs

CompoundKey DifferenceReactivity Impact
4-MethoxyanilineLacks cyclohexyl groupHigher electrophilicity
N-CyclohexylanilineLacks methoxy groupReduced resonance effects
N-Cyclohexyl-3-methoxyanilineMeta-substitutionAltered steric profile

The para-methoxy configuration optimizes electronic effects for electrophilic substitutions compared to meta isomers .

Recent Advances and Future Directions

A 2024 Journal of Medicinal Chemistry study highlighted derivatives of N-cyclohexyl-4-methoxyaniline as potential BACE1 inhibitors for Alzheimer’s disease, showing IC₅₀ values of 0.8 μM in vitro . Future research should explore:

  • Catalytic Applications: As ligands in asymmetric hydrogenation.

  • Polymer Chemistry: Incorporating into conductive polyaniline analogs.

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